4-Isopropoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-Isopropoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C22H26N4O3S and a molecular weight of 426.54 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Naphthalene-2-sulfonyl chloride in the presence of triethylamine.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Isopropoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
4-(4-Methylpiperazin-1-yl)pyrimidine: Another similar compound with applications in medicinal chemistry, particularly in the development of anticancer agents.
Uniqueness
4-Isopropoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is unique due to its specific structural features, such as the isopropoxy and naphthalen-2-ylsulfonyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16(2)29-22-15-21(23-17(3)24-22)25-10-12-26(13-11-25)30(27,28)20-9-8-18-6-4-5-7-19(18)14-20/h4-9,14-16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZPBUJSLDPMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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